N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-10-13(20(21)22)14(16-8-11-4-2-6-23-11)19-15(18-10)17-9-12-5-3-7-24-12/h2,4,6,12H,3,5,7-9H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGBATIKORWVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)NCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and tetrahydrofuran substituents. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan and tetrahydrofuran groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural frameworks to N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine exhibit significant anticancer properties. For instance, studies have focused on pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis .
Case Study: VEGFR Inhibition
A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR. Compounds demonstrated cytotoxic effects against various cancer cell lines, highlighting the potential of similar structures in developing targeted cancer therapies .
Antimicrobial Properties
The compound's functional groups may also confer antimicrobial activity. Research into related pyrimidine derivatives has shown effectiveness against a range of bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that certain nitro-substituted pyrimidines exhibit broad-spectrum antimicrobial activity. These findings encourage further investigation into the specific antimicrobial properties of the compound .
Pharmacological Studies
Given its structural complexity, pharmacological studies are essential to understand the bioavailability and metabolic pathways of this compound. Research indicates that modifications in the chemical structure can significantly affect pharmacokinetics and pharmacodynamics.
Case Study: Drug Metabolism
Studies on similar compounds have revealed insights into their absorption rates and metabolic stability. Understanding these parameters is crucial for optimizing dosage forms and enhancing therapeutic efficacy.
Synthetic Chemistry
The synthesis of this compound involves several steps, often beginning with readily available precursors. This aspect makes it an attractive target for synthetic chemists aiming to develop new methodologies for creating complex organic molecules.
Synthetic Route Example
A typical synthetic route may involve:
- Formation of the pyrimidine core through cyclocondensation reactions.
- Introduction of the furan and oxolane substituents via nucleophilic substitution reactions.
- Final modifications to enhance biological activity.
Mechanism of Action
The mechanism by which N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents at N2, N4, and C5/C6 positions. Key examples include:
(S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine (CAS 1202402-44-5)
- Substituents :
- N4: Pyridin-2-ylmethyl with a tetrahydrofuran-3-yloxy group.
- C5: Nitro group; C6: 5-methylfuran.
- Molecular Weight : 426.43 g/mol.
- Key Features : The pyridinyl and tetrahydrofuran-3-yloxy groups introduce additional hydrogen-bonding sites and stereochemical complexity compared to the target compound’s oxolan-2-ylmethyl group. This may enhance solubility but reduce metabolic stability .
N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine
- Substituents: N4: 3-Aminophenyl; N2: 4-(2-methoxyethoxy)phenyl. C5: Fluorine.
- The methoxyethoxy group at N2 increases hydrophilicity, contrasting with the oxolane group’s lipophilicity .
N4-Allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
- Substituents :
- N4: Allyl; N2: Methyl.
- C5: Methylsulfanyl; C6: Chlorine.
- Molecular Weight : 244.75 g/mol.
- Key Features : The chloro and methylsulfanyl groups are electron-withdrawing, but lack the nitro group’s strong electrophilic character. The allyl group at N4 may confer reactivity in cross-coupling reactions .
Conformational and Hydrogen-Bonding Differences
- Dihedral Angles : In the target compound, the dihedral angles between the pyrimidine ring and substituents (e.g., furan, oxolane) influence molecular conformation. For example, the oxolan-2-ylmethyl group at N2 may adopt a twist angle of ~12–13°, similar to fluorophenyl analogs in .
- Hydrogen Bonding : Unlike the target compound, some analogs (e.g., ’s fluorophenyl derivative) lack intramolecular N–H⋯N bonds but form weaker C–H⋯O interactions, affecting crystal packing and solubility .
Comparative Data Table
Biological Activity
N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family, notable for its unique structural features that may confer significant biological activity. This article explores its biological properties, synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The presence of a furan ring and an oxolane (tetrahydrofuran) moiety contributes to its chemical reactivity and biological interactions. The nitro group at position 5 and a methyl group at position 6 further influence its properties.
Chemical Formula: C13H16N4O3
Molecular Weight: 276.29 g/mol
Biological Activity
Research indicates that pyrimidine derivatives, including N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine, exhibit diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structural components may enhance its interaction with microbial enzymes or membranes, leading to inhibition of growth.
- Anticancer Potential : Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve interference with nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation.
- Enzyme Inhibition : The compound's ability to interact with enzymes involved in metabolic pathways is of significant interest. It is hypothesized that it may act as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
Synthesis
The synthesis of N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine involves multiple steps, typically including:
- Formation of the pyrimidine core.
- Introduction of the furan and oxolane substituents through nucleophilic substitution reactions.
- Functionalization at the nitro and methyl positions via electrophilic aromatic substitution.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including compounds structurally similar to N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine. Results indicated that certain derivatives exhibited selective cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on various pyrimidine derivatives highlighted their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study demonstrated that modifications on the pyrimidine ring significantly affected antimicrobial potency, with some compounds showing IC50 values in the low micromolar range .
Comparative Analysis with Related Compounds
Q & A
Synthesis and Optimization
Basic: What are the foundational synthetic strategies for this compound?
- Begin with a 6-methyl-5-nitropyrimidine core. Introduce substituents sequentially via nucleophilic substitutions: first, the oxolan-2-ylmethyl group at N2 using (oxolan-2-yl)methylamine under basic conditions (e.g., NaH/DMF), followed by the furan-2-ylmethyl group at N4. Purify intermediates via flash chromatography (ethyl acetate/hexane gradients) to isolate regioisomers .
Advanced: How can regioselectivity and yield be optimized in multi-step substitutions?
- Use kinetic control by maintaining low temperatures (-20°C to 0°C) to favor desired substitution pathways. Protect secondary amines with tert-butoxycarbonyl (Boc) groups to prevent cross-reactivity. Solvent optimization (e.g., THF with 18-crown-6) enhances nucleophilicity of bulky substituents. Monitor reactions via in-situ FTIR or dual-wavelength TLC (254 nm/365 nm) to track nitro group retention and aromatic substitution .
Structural Characterization
Basic: What analytical techniques are essential for confirming molecular structure?
- Combine (DMSO-d6, 500 MHz) to identify amine protons (δ 6.8–7.2 ppm) and nitro group absence, for pyrimidine carbons (δ 155–165 ppm), and HRMS for molecular ion validation. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Advanced: How to resolve ambiguities in crystallographic data for nitro-substituted pyrimidines?
- Perform single-crystal X-ray diffraction with low-temperature data collection (100 K) to minimize thermal motion artifacts. Refine hydrogen-bonding networks (e.g., N–H⋯O interactions between nitro groups and solvent molecules) using SHELXL. Compare torsion angles of the furan and oxolan substituents with DFT-optimized geometries to validate spatial arrangements .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary activity screening?
- Use enzyme inhibition assays (e.g., kinase or oxidoreductase targets) with ATP-coupled detection systems. For antimicrobial screening, employ microdilution broth methods (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains. IC/MIC values should be validated with triplicate runs .
Advanced: How to address discrepancies between in vitro and cell-based assay results?
- Evaluate membrane permeability via PAMPA assays. Quantify intracellular compound accumulation using LC-MS/MS. Consider nitro group reduction in hypoxic tumor models (e.g., HCT116 spheroids) via HPLC monitoring of amine metabolites. Cross-validate with siRNA knockdown of putative targets .
Mechanistic Studies
Basic: How to identify potential molecular targets?
- Perform computational docking (AutoDock Vina) against pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Validate hits via thermal shift assays (DSF) using SYPRO Orange to measure target stabilization (ΔT > 2°C indicates binding) .
Advanced: What advanced techniques elucidate binding kinetics and allosteric effects?
- Use surface plasmon resonance (SPR) to determine association/dissociation rates (k, k). For allosteric modulation, conduct NMR titrations with -labeled proteins to map chemical shift perturbations. Molecular dynamics simulations (AMBER) over 100 ns trajectories reveal conformational changes .
Stability and Reactivity
Basic: What storage conditions prevent decomposition?
- Store lyophilized powder under argon at -80°C. In solution, use anhydrous DMSO (stored over molecular sieves) and avoid prolonged light exposure. Monitor purity via UPLC-PDA every 3 months .
Advanced: How to characterize nitro group reduction under biological conditions?
- Simulate reductive environments (e.g., 1 mM NADPH, pH 5.5) and track nitro-to-amine conversion via LC-HRMS. Identify reactive intermediates (nitroso, hydroxylamine) using trapping agents like glutathione. Compare reduction rates in liver microsomes vs. cytosolic fractions .
Data Contradiction Analysis
Basic: How to troubleshoot inconsistent spectral data?
- Re-examine sample preparation (e.g., residual solvent peaks in NMR). For HRMS discrepancies, recalibrate with internal standards (e.g., sodium trifluoroacetate). Cross-check crystallographic data against Cambridge Structural Database entries .
Advanced: What strategies resolve conflicts between computational predictions and experimental results?
- Re-optimize DFT functionals (B3LYP vs. M06-2X) with implicit solvation models. Perform energy decomposition analysis (EDA) to identify overlooked non-covalent interactions. Validate using polarized continuum models (PCM) for solvent effects .
Experimental Design
Basic: What variables require control in structure-activity relationship (SAR) studies?
- Fix solvent polarity (logP), reaction temperature (±1°C), and stoichiometry (1:1.05 molar ratio). Use Design-Expert software for fractional factorial designs to prioritize substituent positions .
Advanced: How to design multi-parametric optimization workflows?
- Employ artificial neural networks (ANNs) trained on synthetic yield, solubility, and bioactivity data. Apply Pareto front analysis to balance competing objectives (e.g., potency vs. metabolic stability) .
Regioselectivity in Functionalization
Basic: What strategies prevent N2/N4 substitution ambiguity?
- Use bulky directing groups (e.g., trityl) at N4 to sterically hinder undesired substitution. Confirm regiochemistry via NOESY correlations between pyrimidine H6 and substituent protons .
Advanced: How to achieve site-selective late-stage functionalization?
- Employ transition-metal catalysis (Pd/Cu) for C–H activation at C5. Utilize photoredox conditions (Ru(bpy)) for radical-mediated nitro group diversification .
Crystallographic Challenges
Basic: How to improve crystal quality for X-ray analysis?
- Screen crystallization conditions using vapor diffusion (e.g., 2:1 DCM/methanol). Add seed crystals from analogous pyrimidines. Optimize cooling rates (0.5°C/hour) to grow larger crystals .
Advanced: How to model disorder in flexible substituents?
- Split occupancies for furan and oxolan rings using PART instructions in SHELXL. Apply anisotropic displacement parameters (ADPs) and restrain bond lengths/angles with SIMU/DELU commands .
Computational Modeling
Basic: What parameters ensure accurate docking studies?
- Generate protonation states at physiological pH (Epik module). Define grid boxes covering active sites (20 Å). Validate poses with MM-GBSA binding energy calculations (ΔG < -8 kcal/mol) .
Advanced: How to simulate nitro group dynamics in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
